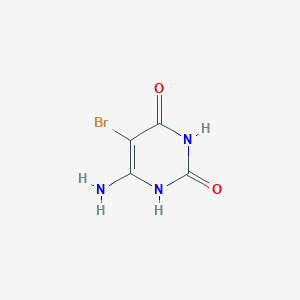

6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

Le 6-amino-5-bromouracil est un dérivé de l’uracile, une base pyrimidique présente dans l’ARN. Ce composé est caractérisé par la présence d’un groupe amino en position six et d’un atome de brome en position cinq du cycle uracile.

Applications De Recherche Scientifique

6-Amino-5-bromouracil has been explored for various scientific research applications:

Chemistry: It serves as a precursor for synthesizing other heterocyclic compounds and studying reaction mechanisms.

Biology: The compound is used in molecular biology to investigate enzyme interactions and DNA modifications.

Industry: It is utilized in the development of new materials and chemical processes.

Mécanisme D'action

Le mécanisme d’action du 6-amino-5-bromouracil implique son interaction avec diverses enzymes et cibles moléculaires. Le composé forme des liaisons hydrogène avec les sites actifs des enzymes, modifiant ainsi leur activité. Par exemple, il a été démontré qu’il inhibe la phospholipase A2, une enzyme impliquée dans les réponses inflammatoires . L’atome de brome et le groupe amino jouent un rôle crucial dans ces interactions, affectant l’affinité de liaison et la spécificité du composé .

Composés similaires :

5-Bromouracile : Un dérivé bromé de l’uracile, connu pour ses propriétés mutagènes et son utilisation dans les études sur l’ADN.

6-Aminouracile : Un précurseur pour la synthèse de divers composés hétérocycliques, similaire au 6-amino-5-bromouracile.

5-Fluorouracile : Un dérivé fluoré de l’uracile, largement utilisé comme agent anticancéreux.

Unicité : Le 6-amino-5-bromouracile est unique en raison de la présence à la fois d’un groupe amino et d’un atome de brome, qui confèrent une réactivité chimique et une activité biologique distinctes. Cette double fonctionnalité lui permet de participer à une plus large gamme de réactions et d’interactions par rapport à ses analogues .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le 6-amino-5-bromouracil peut être synthétisé par diverses méthodes. Une approche courante implique la bromination du 6-aminouracile. La réaction utilise généralement du brome ou un réactif contenant du brome dans des conditions contrôlées pour introduire l’atome de brome en position cinq du cycle uracile .

Méthodes de production industrielle : Dans un contexte industriel, la synthèse du 6-amino-5-bromouracil peut impliquer des réactions de bromination à grande échelle utilisant des systèmes automatisés pour garantir la précision et la sécurité. Le composé est ensuite purifié par des techniques de cristallisation ou de chromatographie pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : Le 6-amino-5-bromouracil subit diverses réactions chimiques, notamment :

Réactions de substitution : L’atome de brome peut être substitué par d’autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.

Réactions d’oxydation et de réduction : Le groupe amino peut participer à des réactions d’oxydation ou de réduction, modifiant les propriétés électroniques du composé.

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants incluent des nucléophiles comme l’azide de sodium ou la thiourée, généralement menées dans des solvants polaires tels que le diméthylsulfoxyde (DMSO) ou l’acétonitrile.

Réactions d’oxydation : Des oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés en milieu acide ou basique.

Principaux produits formés :

Réactions de substitution : Les produits incluent des dérivés avec différents groupes fonctionnels remplaçant l’atome de brome, tels que le 6-amino-5-azidouracile ou le 6-amino-5-thiouracile.

Réactions d’oxydation : Les produits peuvent inclure des formes oxydées du groupe amino, telles que des dérivés nitroso ou nitro.

4. Applications de la recherche scientifique

Le 6-amino-5-bromouracil a été exploré pour diverses applications de la recherche scientifique :

Comparaison Avec Des Composés Similaires

5-Bromouracil: A brominated derivative of uracil, known for its mutagenic properties and use in DNA studies.

6-Aminouracil: A precursor for synthesizing various heterocyclic compounds, similar to 6-amino-5-bromouracil.

5-Fluorouracil: A fluorinated derivative of uracil, widely used as an anticancer agent.

Uniqueness: 6-Amino-5-bromouracil is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of reactions and interactions compared to its analogs .

Activité Biologique

6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-6-aminouracil, is a heterocyclic compound characterized by its unique structural features, including an amino group and a bromine atom attached to the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antitumor, antibacterial, and antiviral agent.

The molecular formula of this compound is C₄H₄BrN₃O₂, with a CAS number of 6312-73-8. Its structure includes:

- A pyrimidine ring

- An amino group at the 6-position

- A bromine atom at the 5-position

- Two carbonyl groups at the 2 and 4 positions

These features contribute to its reactivity and biological activity.

The primary target of this compound is ribonuclease pancreatic , where it interacts through hydrogen bonding with amino and carbonyl groups as well as ring nitrogens. This interaction disrupts RNA metabolism by inhibiting ribonuclease activity, leading to downstream effects on protein synthesis and cellular processes.

Moreover, it has been identified as a potent inhibitor of thymidine phosphorylase (dThdPase) with an IC50 value of 7.6 µM , indicating significant potency in blocking this enzyme's activity. The inhibition of dThdPase is crucial as it plays a role in angiogenesis, which is essential for tumor growth and metastasis.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. It has been shown to inhibit DNA replication by substituting for thymine in nucleic acid sequences. This substitution leads to termination of DNA replication in various cell types, enhancing sensitivity to ionizing radiation in cancer therapy .

In vivo studies have demonstrated that complexes formed with metal ions (e.g., Mn(II), Co(II), Cu(II)) exhibit antitumor activity with T/C values indicating significant efficacy against specific cancer models .

Antibacterial and Antiviral Activity

The compound also displays antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against Staphylococcus aureus and moderate activity against Escherichia coli in agar diffusion assays .

Additionally, its antiviral properties have been noted; it can interfere with viral replication processes similar to other nucleobase analogs .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of derivatives related to this compound. In vitro assays demonstrated significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is soluble in solvents such as DMSO and DMF, facilitating its application in biological assays and potential therapeutic formulations.

Propriétés

IUPAC Name |

6-amino-5-bromo-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c5-1-2(6)7-4(10)8-3(1)9/h(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLBEEVCUZFKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212460 | |

| Record name | 6-Amino-5-bromouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6312-73-8 | |

| Record name | 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6312-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-bromouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6312-73-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6312-73-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-bromouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-bromopyrimidine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-5-BROMOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCS8T22JQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes 5-Bromo-6-aminouracil a potential candidate for inhibiting tumor growth?

A1: Research suggests that 5-Bromo-6-aminouracil shows promise as a thymidine phosphorylase (dThdPase) inhibitor. [, ] dThdPase plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting dThdPase, 5-Bromo-6-aminouracil could potentially suppress the growth and spread of tumor cells by limiting their access to the necessary blood supply. []

Q2: How potent is 5-Bromo-6-aminouracil in inhibiting thymidine phosphorylase activity compared to other similar compounds?

A2: Studies have demonstrated that 5-Bromo-6-aminouracil effectively inhibits dThdPase with an IC50 value of 7.6 µM. [] This indicates a significant level of potency in blocking the enzyme's activity. Furthermore, a related compound, 5-bromo-6-acetyloaminouracil, exhibited even greater potency, inhibiting dThdPase activity by approximately 80% at a concentration of 0.2 mM. [] These findings highlight the potential of these compounds as dThdPase inhibitors and warrant further investigation into their therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.